molecular formula C16H10Cl2F6N4OS B607467 Flufiprole CAS No. 704886-18-0

Flufiprole

Cat. No. B607467
CAS RN: 704886-18-0
M. Wt: 491.23
InChI Key: HVQHXBNMBZJPLK-UHFFFAOYSA-N
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Description

Flufiprole is a nonsystemic phenylpyrazole insecticide that targets the GABA receptor . It is used in rice fields and is excellent in controlling a wide range of pests . The chemical formula of this compound is C16H10Cl2F6N4OS .


Synthesis Analysis

The synthesis of this compound involves several steps, including the oxidation of sulfur into sulfoxide . Preliminary experiments for the metabolism assay of this compound were conducted both in vitro and in vivo .


Molecular Structure Analysis

The molecular weight of this compound is 491.24 . The structure of this compound includes a phenylpyrazole group, which is crucial for its insecticidal activity .


Chemical Reactions Analysis

This compound undergoes various chemical reactions in the environment and within organisms. For instance, it has been found to exhibit enantioselective metabolism in rat and human liver microsomes .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 491.24 . It has a complex structure that includes two chlorine atoms, six fluorine atoms, and a cyano substituent .

Scientific Research Applications

Accumulation and Metabolism in Aquatic Organisms

Flufiprole, an insecticide used in rice fields, can accumulate in aquatic organisms like loach (Misgurnus anguillicaudatus). It metabolizes into various compounds, including this compound sulfone, fipronil, and this compound amide. The metabolism of this compound in loach shows enantioselectivity, meaning different molecular forms of this compound behave differently in the organism. This accumulation and metabolism pattern is crucial for understanding the environmental impact of this compound and its safety for aquatic ecosystems (Gao et al., 2019).

Effects on Non-Target Aquatic Organisms

This compound's impact extends to non-target organisms in rice fields, like pond loach, Prussian carp, black-spotted frog, and water flea. Studies on the toxicity of this compound and its metabolites reveal significant risks. These findings indicate the need for careful consideration of this compound's use in environments with diverse aquatic life (Gao et al., 2020).

Environmental Behavior and Impact on Ecosystems

Research on simulated ecosystems, including paddy fields and fish-ponds, has highlighted that a substantial portion of this compound adheres to plants and enters water bodies. The study showed shrimps to be more sensitive to this compound compared to fish and crabs, suggesting potential risks in shrimp farming in paddy fields (Zheng-jun, 2013).

Residue Studies in Agriculture

Studies on this compound residues in cabbage and soil have been conducted to assess its safety for use in agriculture. These studies help establish safe application practices and determine the appropriate pre-harvest intervals to ensure the safety of produce for consumption (Tian-xing, 2011).

Enantioselective Metabolism in Liver Microsomes

The enantioselective metabolism of this compound in rat and human liver microsomes has been investigated. This research helps in understanding how different molecular forms of this compound are processed in the liver, which is crucial for assessing its safety and potential effects on human health (Lin et al., 2016).

Enantioselective Bioactivity and Toxicity

Research has also explored the stereoselectivity of this compound enantiomers in terms of bioactivity and toxicity. This includes their effects on insects and non-target organisms, as well as their degradation in various vegetables. Such studies are important for understanding the broader environmental and health implications of this compound use (Tian et al., 2016).

Future Directions

The future directions of Flufiprole research could involve exploring new application scenarios and improving the technology for its synthesis . There is also a need for more comprehensive studies on the environmental behavior and impact of this compound .

Biochemical Analysis

Biochemical Properties

Flufiprole interacts with various enzymes and proteins within the biochemical reactions of insects. It is known to have a significant interaction with the γ-aminobutyric acid (GABA) receptors in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .

Cellular Effects

This compound has a profound effect on the cells of insects. It disrupts the normal functioning of nerve cells by blocking the GABA-gated chloride channels . This blockage prevents the influx of chloride ions into the nerve cell, disrupting the normal electrical signaling within the cell. This disruption in cell signaling leads to the paralysis of the insect .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the GABA receptors. It binds to these receptors, blocking the passage of chloride ions into the nerve cell . This blockage disrupts the normal electrical signaling within the cell, leading to paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to rapidly accumulate and metabolize in the tissues of organisms such as the loach . Over time, this compound is metabolized to this compound sulfone, fipronil, and this compound amide . The metabolites were found to be more persistent than this compound with longer half-lives .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the ®-isomer of this compound was found to have 3.7-5.7 times higher acute toxicity to Scenedesmus obliquus and Trichogramma japonicum Ashmead than the (S)-isomer .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to this compound sulfone, fipronil, and this compound amide in the tissues . The individual enantiomer treatment indicated that S-flufiprole was preferentially metabolized to this compound sulfone and R-flufiprole to fipronil .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In organisms like the loach, this compound enantiomers rapidly accumulated in the tissues . The (S)-isomer of this compound was found to degrade faster in certain plants, resulting in an enrichment of the ®-isomer .

Subcellular Localization

Given its mode of action, it can be inferred that this compound likely localizes to nerve cells where it interacts with GABA receptors .

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHXBNMBZJPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704886-18-0
Record name Flufiprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUFIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Flufiprole, similar to other phenylpyrazole insecticides like fipronil and ethiprole, targets insect GABA receptors, specifically the RDL (Resistant to Dieldrin) GABA receptors. [, ] These receptors are crucial for neuronal signaling in insects. By binding to these receptors, this compound disrupts normal nerve impulses, leading to paralysis and ultimately death. []

A: this compound has a molecular formula of C12H4Cl2F6N4OS and a molecular weight of 449.16 g/mol. [, ]

A: While the provided research papers focus on analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for detection and quantification, they do not delve into specific spectroscopic data like NMR or IR. [, , ]

ANone: this compound is primarily recognized for its insecticidal activity and does not possess inherent catalytic properties or applications. The provided research focuses on its behavior as an insecticide and its impact on the environment and non-target organisms.

A: While the provided abstracts do not elaborate on detailed computational studies, molecular docking simulations have been used to understand the interaction of this compound with the A2'N mutated RDL GABA receptor in Laodelphax striatellus, providing insights into the mechanism of resistance. [] Further computational studies, including QSAR modeling, could be valuable in understanding its environmental fate and designing new derivatives.

A: Although direct SAR studies are not detailed in the abstracts, the enantioselective toxicity of this compound has been highlighted. Research shows that R-flufiprole exhibits higher acute toxicity toward zebrafish embryos and larvae compared to its S-enantiomer. [] Further research exploring modifications to the this compound structure and their impact on insecticidal activity, toxicity, and environmental fate would be beneficial.

A: Researchers have investigated the development of this compound-loaded microcapsules using chitosan and sodium dodecyl sulfate through layer-by-layer self-assembly to achieve controlled release and potentially enhance its efficacy. [] This approach aims to improve the stability and delivery of this compound, potentially minimizing its environmental impact and maximizing its insecticidal activity.

A: While this compound is considered relatively safe for human consumption when used according to guidelines, research highlights the importance of assessing its potential risks to non-target organisms, especially aquatic life. [, , , ] Its accumulation in aquatic organisms like loach and its impact on algae raise concerns about its ecological impact. [, ] Furthermore, understanding the enantioselective toxicity of this compound is crucial for comprehensive risk assessment and regulation. []

A: Studies on loach (Misgurnus anguillicaudatus) revealed that this compound is rapidly metabolized into various compounds, including this compound sulfone, fipronil, and this compound amide. [] The metabolism was shown to be enantioselective, with preferential degradation of S-flufiprole observed. [] Similarly, in lizard liver and human liver microsomes, fipronil sulfone was identified as the primary metabolite, suggesting a common metabolic pathway across different species. []

A: While specific details on efficacy are not provided, research indicates that this compound enantiomers induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] This finding highlights the potential for adverse ecological effects on soil organisms and necessitates further investigation into its long-term impacts.

A: Yes, similar to other phenylpyrazole insecticides, resistance to this compound has been observed in insects like the small brown planthopper (Laodelphax striatellus). [] This resistance is often associated with mutations in the RDL GABA receptor. The A2'N mutation, for example, confers cross-resistance to multiple fiprole insecticides, including ethiprole, fipronil, and this compound, posing a significant challenge to pest management. []

A: While the research presented primarily focuses on environmental effects, the observation of oxidative stress and DNA damage in earthworms exposed to this compound raises concerns about potential long-term toxicological effects in non-target organisms, including potential endocrine disruption. [, , ] Further research is necessary to fully elucidate the toxicological profile of this compound and its metabolites.

ANone: The provided research primarily focuses on this compound as an insecticide, and the concept of drug delivery and targeting, commonly associated with pharmaceutical applications, is not directly applicable in this context.

A: Gas chromatography (GC) equipped with an electron capture detector (ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, rice, and aquatic products. [, , ] Solid-phase extraction (SPE) is often employed as a pre-treatment step to isolate and concentrate this compound from complex matrices. [] High-performance liquid chromatography (HPLC) with chiral columns has proven valuable for separating and analyzing this compound enantiomers, providing insights into their distinct biological activities. [, , ]

A: Research on this compound-loaded microcapsules revealed that the core status (solid particles, solution droplets, or oil suspending agent) significantly influences the release kinetics. [] While all three types exhibited similar release profiles, the time to reach peak release varied. [] Understanding these release mechanisms is crucial for developing controlled-release formulations that optimize efficacy and minimize environmental impact.

A: The research papers highlight the importance of method validation for accurate and reliable this compound quantification. Studies typically report parameters such as recovery, precision (relative standard deviation), and limit of detection (LOD) to demonstrate the suitability of the developed analytical methods. [, , ] This rigorous validation process ensures the accuracy and reliability of data generated for environmental monitoring, food safety assessment, and toxicological studies.

ANone: Although not explicitly discussed, the development and implementation of robust quality control and assurance measures are paramount throughout the entire lifecycle of this compound, from production and formulation to application and monitoring. These measures ensure consistent product quality, minimize variability in experimental results, and ultimately contribute to the responsible and sustainable use of this insecticide.

ANone: The research focuses on the insecticidal activity and environmental fate of this compound. Immunogenicity, which relates to the ability of a substance to provoke an immune response, is not a primary focus in the context of insecticide research.

ANone: As this compound's primary application is as an insecticide, its interaction with drug transporters, a concept relevant to pharmaceuticals, is not extensively studied or discussed in the provided research.

A: Research suggests that this compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A19 in lizards and CYP3A4 in humans. [] This finding indicates potential interactions with drug-metabolizing enzymes, which could have implications for organisms exposed to this compound alongside other xenobiotics.

A: this compound exhibits limited biodegradability, especially in soil, contributing to its persistence in the environment. [] Its biocompatibility with non-target organisms is a subject of ongoing research, with studies highlighting its potential to induce oxidative stress and DNA damage in earthworms, indicating potential adverse effects on soil ecosystems. []

ANone: The research primarily focuses on the environmental fate and impact of this compound, and specific strategies for its recycling or waste management are not discussed. Implementing effective waste management practices, particularly for pesticide containers and contaminated materials, is crucial to prevent environmental contamination and human exposure.

A: The research highlights the importance of advanced analytical techniques, including GC, HPLC, and molecular docking simulations, in understanding the behavior and impact of this compound. [, , , , , , , ] Continued investment in research infrastructure and resources is essential for monitoring its presence in the environment, assessing its effects on non-target organisms, and developing sustainable pest control strategies.

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